Iodocyclobutane
Overview
Description
Iodocyclobutane is a chemical compound with the molecular formula C4H7I . It has an average mass of 182.003 Da and a monoisotopic mass of 181.959229 Da .
Molecular Structure Analysis
The iodocyclobutane molecule contains a total of 12 bonds. There are 5 non-H bonds and 1 four-membered ring . The 2D chemical structure image of iodocyclobutane is also called the skeletal formula, which is the standard notation for organic molecules .
Physical And Chemical Properties Analysis
Iodocyclobutane has a molecular formula of C4H7I . It has an average mass of 182.003 Da and a monoisotopic mass of 181.959229 Da .
Scientific Research Applications
Synthetic Applications and Chemical Properties
Synthetic Routes to Cyclobutanes : Research has focused on developing methods for synthesizing cyclobutanes, given their presence in biologically active compounds. A notable method involves the use of cobalt catalysis to couple ethylene with enynes, including cyclobutane derivatives, to form complex chiral molecules. This process highlights the utility of cyclobutane and its derivatives in constructing structurally complex and biologically relevant molecules from simple precursors (Pagar & RajanBabu, 2018).
Chemical Properties and Reactions : Studies on the chemical properties of cyclobutane derivatives, including iodocyclobutane, have provided insights into their reactivity and potential applications. For instance, the reactivity of cyclobutanes with hypervalent iodine promoters has been explored for the stereoselective formation of cyclobutanes under mild conditions. This research opens avenues for creating diverse cyclobutane structures with significant synthetic value (Colomer et al., 2016).
Biological and Medicinal Applications
Bioactive Cyclobutane-Containing Alkaloids : Cyclobutane-containing alkaloids have shown a range of biological activities, including antimicrobial, antibacterial, and anticancer properties. Research has documented more than 210 compounds isolated from terrestrial and marine species, emphasizing the importance of cyclobutane structures in the discovery of new bioactive molecules (Dembitsky, 2007).
Strain-Release Functionalization for Drug Discovery : The development and scope of strain-release heteroatom functionalization strategies have been explored, with cyclobutanes being a key focus. This technique allows for the installation of strained cyclobutanes into molecules at any stage of synthesis, showing promise for drug discovery and the modification of lead compounds to improve their properties (Lopchuk et al., 2017).
Safety And Hazards
properties
IUPAC Name |
iodocyclobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7I/c5-4-2-1-3-4/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVOSTCYXXRQEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60513424 | |
Record name | Iodocyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60513424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Iodocyclobutane | |
CAS RN |
38557-29-8 | |
Record name | Iodocyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60513424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | iodocyclobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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